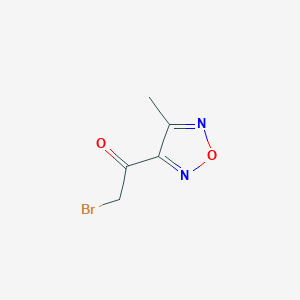
4-Aminopyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Aminopyrimidine derivatives has been achieved through various methods. A notable approach involves the microwave-assisted synthesis of 5-amino-4-cyanopyrazoles, which are then converted to 4-aminopyrimidines through a batch mode process, demonstrating the versatility and efficiency of microwave techniques in synthesizing complex structures (Smith et al., 2007). Another method includes the condensation reaction of vinamidium and amidine chloride salts, followed by a catalyzed reduction, leading to 2-(4-Aminophenyl)-5-aminopyrimidine and its incorporation into novel polyimides (Xia et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Aminopyrimidine allows for the formation of a variety of functional groups and the tolerance of diverse reaction partners. This adaptability is highlighted in studies exploring TfOH-mediated cycloadditions to synthesize multi-substituted derivatives, underscoring the molecule's capacity for complex transformations and applications (Chen et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-Aminopyrimidine are varied, including electrochemical synthesis methods that couple 4-amino-6-chloropyrimidines with aryl halides to create novel derivatives under mild conditions (Sengmany et al., 2011). Additionally, transformations at the amino group of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine have produced a range of derivatives, showcasing the compound's versatility in chemical modifications (Harutyunyan et al., 2020).
Physical Properties Analysis
The physical properties of 4-Aminopyrimidine derivatives reveal excellent thermal stability and mechanical strength, particularly in polyimides derived from the compound. These materials demonstrate high glass transition temperatures and significant resistance to chemical degradation (Xia et al., 2006).
Chemical Properties Analysis
The electrochemical reduction of 4-Aminopyrimidine in aqueous media has been studied, providing insights into its redox behavior. The reduction process is influenced by pH, with various reduction products identified, indicating the compound's complex chemical behavior and its potential for diverse chemical applications (Czochralska & Elving, 1981).
Applications De Recherche Scientifique
Potassium Channel Interaction
4-Aminopyrimidine (4-AP) affects ionic conductances in squid giant axon membranes, particularly reducing potassium currents, which suggests its use in studying potassium conductance in excitable membranes (Yeh et al., 1976).
Antiviral and Antileukemic Agents
It is a basis for designing biologically active compounds, including antiviral and antileukemic agents, drugs for hyperuricemia, neurodegenerative disorders, certain cancers, anti-inflammatory, and hormonal drugs (Erkin et al., 2021).
HIV Inhibition
Certain 4-aminopyrimidines are identified as novel HIV inhibitors, demonstrating potency in inhibiting HIV replication (Gadhachanda et al., 2007).
Photo-deactivation Pathways
The influence of water on the photo-deactivation process of 4-aminopyrimidine has been explored, indicating its application in chemical physics and photochemistry studies (Szymczak et al., 2010).
Anti-plasmodial Activity
2-Aminopyrimidine based 4-aminoquinolines show significant in vitro anti-plasmodial activity against strains of Plasmodium falciparum (Singh et al., 2012).
Adrenergic Transmission in Rabbit Vas Deferens
4-Aminopyrimidine enhances adrenergic transmission in rabbit vas deferens, suggesting its application in studying neurotransmitter release mechanisms (Johns et al., 1976).
Actions in Microorganisms
Its effects on bacterial systems, particularly on nucleic acid synthesis and purine synthesis, have been studied, indicating potential antimicrobial applications (Zimmerman & Mandel, 1964).
Plasma Cholesterol and Platelet Aggregation
4-Aminopyrazolopyrimidine significantly decreases plasma cholesterol and affects platelet aggregation in rabbits, pointing towards its potential use in cardiovascular research (Morin et al., 1979).
Electrochemical Reduction in Aqueous Media
Studies on the redox behavior of 4-AP in buffered aqueous media provide insights into its electrochemical properties, relevant for applications in electrochemistry and materials science (Czochralska & Elving, 1981).
Multitarget Antibacterial Ligands
2-Amino-1,4-dihydropyrimidines, derived from 2-aminopyrimidine, show promise as multitarget antibacterial ligands, useful in developing new antibacterial agents (Ahmad et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRZWATULMEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207841 | |
| Record name | 4-Aminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyrimidine | |
CAS RN |
591-54-8 | |
| Record name | 4-Aminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)


